alpha-Aminoisobutyric acid, hydrochloride

Description

BenchChem offers high-quality alpha-Aminoisobutyric acid, hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about alpha-Aminoisobutyric acid, hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

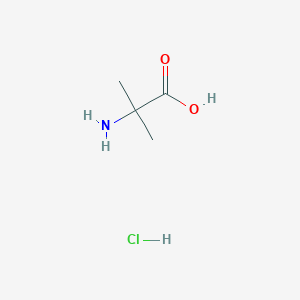

IUPAC Name |

2-amino-2-methylpropanoic acid;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9NO2.ClH/c1-4(2,5)3(6)7;/h5H2,1-2H3,(H,6,7);1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFHPUEPQOHXZSF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C(=O)O)N.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10ClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

139.58 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Alpha-Aminoisobutyric Acid Hydrochloride (Aib-HCl): A Technical Guide to Solubility Dynamics in Aqueous vs. Organic Matrices

Executive Summary

Alpha-aminoisobutyric acid (Aib) is a non-proteinogenic, strongly helicogenic amino acid critical in the development of peptidomimetics, foldamers, and constrained therapeutics. When handled as a hydrochloride salt (Aib-HCl), its solubility profile exhibits a stark dichotomy between aqueous and organic environments. This whitepaper elucidates the thermodynamic causality behind these solubility behaviors and provides field-validated protocols for manipulating Aib-HCl in synthetic workflows.

Structural Causality and Thermodynamic Principles

Aib features a quaternary alpha-carbon substituted with a gem-dimethyl group. This structural motif imparts significant steric hindrance and intrinsic hydrophobicity compared to linear aliphatic amino acids . However, the physical state of the compound—specifically as a hydrochloride salt (Aib-HCl)—fundamentally alters its solvation thermodynamics.

-

Aqueous Solvation: In water, the high dielectric constant (

) effectively shields the electrostatic interactions between the protonated amine ( -

Organic Solvation: Conversely, free amino acid hydrochlorides are virtually insoluble in low-dielectric organic solvents like dichloromethane (DCM) or acetonitrile (ACN) . The lack of hydrogen-bond accepting/donating capacity in these solvents fails to compensate for the energetic cost of breaking the Aib-HCl ionic lattice. Consequently, the lipophilic advantage of the gem-dimethyl group is entirely suppressed by the dominant ionic character of the salt.

Comparative Solubility Profile

To facilitate rational solvent selection in drug development and peptide synthesis, the following table summarizes the solubility behavior of Aib-HCl across various solvent classes.

| Solvent | Dielectric Constant ( | Solubility Profile of Aib-HCl | Mechanistic Rationale |

| Water (H | 80.1 | Highly Soluble (>50 mg/mL) | High |

| Methanol (MeOH) | 32.7 | Moderately Soluble | Moderate |

| Acetonitrile (ACN) | 37.5 | Sparingly Soluble | Poor hydrogen bonding capacity limits solvation of the chloride counterion . |

| Dichloromethane (DCM) | 9.1 | Insoluble | Low |

| Hexane | 1.9 | Insoluble | Non-polar nature completely rejects the ionic Aib-HCl complex. |

Note: While monomeric Aib-HCl is insoluble in organics, incorporating Aib into peptide chains dramatically increases the organic solubility of the resulting oligomers by disrupting

Experimental Workflows and Protocols

To utilize Aib-HCl in organic synthesis (e.g., solid-phase or solution-phase peptide coupling), the compound must be transitioned from its salt form to a soluble complex in situ.

Protocol A: In Situ Solubilization for Organic Coupling

This self-validating protocol ensures the complete dissolution of Aib-HCl in organic solvents by utilizing a double-deprotonation strategy. Adding one equivalent of base merely forms the insoluble zwitterion; adding a second equivalent forms a highly lipophilic triethylammonium carboxylate salt, pulling the molecule into the organic phase [[1]]([Link]).

-

Suspension: Weigh the required molar equivalent of Aib-HCl and suspend it in anhydrous DCM or Chloroform (approx. 0.1 mol L

concentration) under a dry nitrogen atmosphere. -

Thermal Control: Cool the suspension to 0 °C using an ice bath. This controls the exothermic neutralization reaction and prevents premature degradation or side reactions.

-

Double Neutralization: Add 2.0 to 2.5 molar equivalents of an organic base, such as triethylamine (Et

N) or -

Validation Check: Stir for 30–60 minutes while allowing the mixture to warm to room temperature. The cloudy suspension will transition to a clear solution. This visual clearing validates that the ionic lattice has been broken and the lipophilic triethylammonium carboxylate complex is fully solvated.

-

Coupling: Proceed immediately with the addition of the coupling reagent (e.g., DCC, PyBOP) to activate the free amine for amidation .

Protocol B: Quantitative Solubility Determination (Shake-Flask Method)

To empirically determine the exact thermodynamic solubility limit of Aib-HCl in a novel solvent mixture:

-

Add an excess amount of Aib-HCl solid to 5.0 mL of the target solvent in a sealed borosilicate glass vial.

-

Agitate the vial at a constant temperature (e.g., 25.0 ± 0.1 °C) for 48 hours to ensure thermodynamic equilibrium is reached between the solid lattice and the solvated ions.

-

Centrifuge the mixture at 10,000 rpm for 15 minutes to pellet all undissolved solids.

-

Extract a 1.0 mL aliquot of the supernatant, dilute appropriately in the mobile phase, and quantify via HPLC-UV (using a pre-column derivatization agent like FMOC-Cl, as Aib lacks a strong native chromophore).

Mechanistic Pathway for Organic Solubilization

The following diagram illustrates the logical workflow and chemical transformations required to force Aib-HCl into an organic phase for downstream synthesis.

Workflow for neutralizing Aib-HCl to achieve organic solvent solubility for peptide synthesis.

Implications for Drug Development

Understanding the solubility constraints of Aib-HCl is paramount for scaling up the synthesis of modern constrained peptides. Because Aib severely restricts the

References

-

Boča, R., Rádiková, Ž., Štofko, J., Vranovičová, B., & Rajnák, C. "Quantum chemical study of molecular properties of small branched-chain amino acids in water." Amino Acids 57, 11 (2025). URL:[Link]

-

Backx, S., Desmedt, W., Dejaegere, A., Simoens, A., Van de Poel, J., Krasowska, D., Audenaert, K., Stevens, C. V., & Mangelinckx, S. "Synthesis of Mixed Phosphonate Esters and Amino Acid-Based Phosphonamidates, and Their Screening as Herbicides." International Journal of Molecular Sciences 25(9):4739 (2024). URL:[Link]

-

Mishra, A., Veerasamy, R., Jain, P. K., Dixit, V. K., & Agrawal, R. K. "Synthesis, characterization and pharmacological evaluation of amide prodrugs of Flurbiprofen." Brazilian Journal of Pharmaceutical Sciences 44(4) (2008). URL:[Link]

-

Narita, M., Honda, S., Umeyama, H., & Obana, S. "The Solubility of Peptide Intermediates in Organic Solvents. Solubilizing Potential of Hexafluoro-2-propanol." Bulletin of the Chemical Society of Japan 61(1):281-284 (1988). URL:[Link]

Sources

2-Aminoisobutyric Acid Hydrochloride: Molecular Weight Determination and Application Protocols

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Document Type: Technical Whitepaper

Structural and Chemical Significance of 2-Aminoisobutyric Acid

2-Aminoisobutyric acid (Aib, or α-aminoisobutyric acid) is a non-proteinogenic, achiral amino acid distinguished by a gem-dimethyl group at its α-carbon[1]. This unique structural feature introduces significant steric bulk, inducing a profound Thorpe-Ingold effect. This effect heavily restricts the conformational backbone dihedral angles (

Because of its potent helix-inducing properties and high resistance to enzymatic degradation, Aib is a critical building block in the development of synthetic peptide therapeutics (such as GLP-1 receptor agonists) and in the study of naturally occurring peptaibols[1][2].

While the free base of Aib is widely used, the hydrochloride salt form (Aib·HCl) is frequently utilized in laboratory settings. The protonation of the amine group enhances aqueous solubility, making it ideal for in vitro cellular uptake assays (e.g., studying System A amino acid transporters), and improves the shelf-life and stability of esterified derivatives (such as Aib-OMe·HCl) by preventing premature cyclization or degradation[4][5].

High-Precision Molecular Weight Calculation

To ensure absolute stoichiometric precision during solid-phase peptide synthesis (SPPS) or the formulation of molar solutions for bioassays, the molecular weight (MW) of Aib·HCl must be calculated using the most up-to-date standard atomic weights.

The empirical formula for anhydrous 2-aminoisobutyric acid hydrochloride is C₄H₁₀ClNO₂ , which comprises the Aib free base (C₄H₉NO₂) and one equivalent of hydrochloric acid (HCl)[1][4].

Table 1: Stoichiometric Mass Contribution (IUPAC 2021 Standards)

The following calculations utilize the 2021 standard atomic weights published by the IUPAC Commission on Isotopic Abundances and Atomic Weights[6][7].

| Element | Symbol | Quantity | Atomic Weight ( g/mol ) | Total Mass Contribution ( g/mol ) |

| Carbon | C | 4 | 12.011 | 48.044 |

| Hydrogen | H | 10 | 1.008 | 10.080 |

| Nitrogen | N | 1 | 14.007 | 14.007 |

| Oxygen | O | 2 | 15.999 | 31.998 |

| Chlorine | Cl | 1 | 35.450 | 35.450 |

| Total | 139.579 g/mol |

Note: Using the precise MW of 139.579 g/mol is critical. Mistakenly using the free base MW (103.12 g/mol ) when handling the HCl salt results in a ~26% stoichiometric error, which can lead to truncated sequences in SPPS or severe osmotic artifacts in cell culture assays.

Experimental Workflows & Self-Validating Protocols

As a best practice in application science, experimental protocols must not only dictate how to perform a task but why specific parameters are chosen. The following workflows are designed as self-validating systems to ensure data integrity.

Protocol A: Preparation and Stoichiometric Validation of Aib·HCl Solutions

When preparing Aib·HCl for biological assays (e.g., non-metabolizable tracer studies), osmotic balance and exact molarity are critical for reproducible transporter kinetic data.

Step-by-Step Methodology:

-

Gravimetric Analysis: Weigh exactly 1.396 g of desiccated Aib·HCl (equivalent to 10.0 mmol) using an analytical balance (

mg).-

Causality: Desiccation prevents the inclusion of hygroscopic water, which would artificially inflate the mass and reduce the actual molarity of the final solution.

-

-

Dissolution: Dissolve the powder in 80 mL of LC-MS grade ultra-pure water.

-

pH Adjustment: Measure the pH. Adjust to pH 7.4 using 1M NaOH.

-

Causality: The unbuffered HCl salt is highly acidic. Introducing unneutralized Aib·HCl into a cell culture will cause rapid localized cytotoxicity and denature the very membrane transport proteins being studied.

-

-

Volumetric Adjustment: Bring the final volume to 100.0 mL in a Class A volumetric flask to achieve a precise 100 mM stock solution.

-

Self-Validation (Mohr Titration): Perform a Mohr titration on a 1 mL aliquot using standardized AgNO₃ and a potassium chromate indicator.

-

Causality: The stoichiometric precipitation of AgCl confirms the 1:1 molar ratio of chloride to the Aib cation, validating that the starting material was the intact hydrochloride salt and not a degraded free base mixture[4].

-

Workflow for preparing and validating a 100 mM Aib·HCl stock solution.

Protocol B: Overcoming Steric Hindrance in SPPS with Aib

Incorporating Aib into peptide chains is notoriously difficult due to the severe steric clash of the gem-dimethyl groups[2]. Standard coupling conditions often fail, requiring highly reactive coupling reagents and thermal energy.

Step-by-Step Methodology:

-

Activation: React Fmoc-Aib-OH (derived from neutralized Aib·HCl) with Diisopropylcarbodiimide (DIC) and Ethyl cyanohydroxyiminoacetate (Oxyma Pure) in N,N-Dimethylformamide (DMF)[2].

-

Causality: Oxyma Pure forms a highly reactive ester intermediate that is significantly less susceptible to steric hindrance than standard HOBt esters, preventing sequence truncation.

-

-

Coupling: Apply the activated mixture to the resin-bound peptide. Elevate the reaction temperature to 75°C using a microwave-assisted peptide synthesizer.

-

Self-Validation (Kaiser Test): Following a DMF wash, perform a Kaiser test on a small resin cleavage.

-

Causality: A yellow resin indicates complete coupling (no free primary amines remain). A blue resin indicates incomplete coupling, which acts as a self-validating trigger to initiate an automatic double-coupling cycle before proceeding to Fmoc deprotection.

-

Microwave-assisted SPPS coupling cycle for sterically hindered Aib residues.

Analytical Validation of Aib·HCl

To confirm the identity and purity of synthesized or commercially procured Aib·HCl, orthogonal analytical techniques should be employed prior to use in sensitive applications:

-

Mass Spectrometry (ESI-MS): In positive ion mode, the hydrochloride salt dissociates. The mass spectrometer will detect the protonated free base

at an exact -

Nuclear Magnetic Resonance (¹H-NMR): When dissolved in D₂O, the six equivalent protons of the gem-dimethyl group appear as a sharp, highly intense singlet at approximately

1.5 ppm. The complete absence of

Conclusion

The successful integration of 2-aminoisobutyric acid hydrochloride into drug development pipelines relies fundamentally on stoichiometric precision. By utilizing the exact IUPAC-derived molecular weight of 139.579 g/mol and implementing self-validating experimental protocols, researchers can confidently leverage Aib's unique helix-inducing properties while avoiding the pitfalls of steric hindrance and molarity errors.

References

-

Title: ATOMIC WEIGHTS OF THE ELEMENTS 2021 Source: IUPAC Commission on Isotopic Abundances and Atomic Weights (qmul.ac.uk) URL: [Link][6]

-

Title: Standard atomic weights of the elements 2021 (IUPAC Technical Report) Source: Pure and Applied Chemistry (De Gruyter) URL: [Link][7]

-

Title: 2-Aminoisobutyric acid Source: Wikipedia URL: [Link][1]

-

Title: Methyl 2-aminoisobutyrate hydrochloride Source: PubChem (National Center for Biotechnology Information) URL: [Link][4]

-

Title: Automated solid-phase concatenation of Aib residues to form long, water-soluble, helical peptides Source: Chemical Communications (RSC Publishing) URL: [Link][2]

-

Title: Design and Conformation of Peptides Containing α, α-Disubstituted α-Amino Acids Source: JST (Japan Science and Technology Agency) URL: [Link][3]

Sources

- 1. 2-Aminoisobutyric acid - Wikipedia [en.wikipedia.org]

- 2. Automated solid-phase concatenation of Aib residues to form long, water-soluble, helical peptides - Chemical Communications (RSC Publishing) DOI:10.1039/D0CC04698A [pubs.rsc.org]

- 3. Design and Conformation of Peptides Containing α, α-Disubstituted α-Amino Acids [jstage.jst.go.jp]

- 4. Methyl 2-aminoisobutyrate hydrochloride | C5H12ClNO2 | CID 13258034 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. peptide.com [peptide.com]

- 6. 2021 Atomic Weights [iupac.qmul.ac.uk]

- 7. Standard atomic weights of the elements 2021 (IUPAC Technical Rep...: Ingenta Connect [ingentaconnect.com]

alpha-aminoisobutyric acid blood-brain barrier permeability

Quantitative Assessment of Blood-Brain Barrier Permeability Using -Aminoisobutyric Acid (AIB)

Mechanistic Basis, Experimental Protocols, and Kinetic Modeling[1]

Executive Summary

The quantification of Blood-Brain Barrier (BBB) integrity is a cornerstone of neuropharmacology and CNS pathology research. While large molecular weight tracers (e.g., Evans Blue, IgG) detect catastrophic barrier failure, they lack the sensitivity to quantify subtle alterations in permeability.

This guide details the physiological basis of AIB exclusion in the healthy brain, the kinetics of its transport under pathological conditions, and the "Gold Standard" protocols for determining the unidirectional influx constant (

Part 1: Physicochemical Properties & Transport Mechanisms[1][2]

To utilize AIB effectively, one must understand why it is a superior marker compared to natural amino acids.

1.1 The Metabolic Advantage

Unlike natural amino acids (e.g., Leucine, Alanine), AIB is not incorporated into proteins nor significantly metabolized by brain tissue. This isolation of transport from metabolism simplifies kinetic modeling, allowing the assumption that tissue accumulation reflects barrier crossing solely.

1.2 The Polarity of Transport (The "Trap" Mechanism)

AIB is a specific substrate for System A (sodium-dependent, alanine-preferring). The utility of AIB as a permeability marker relies on the asymmetric distribution of System A transporters at the BBB.

-

Luminal Membrane (Blood-facing): In a healthy BBB, System A activity is virtually absent.[1] AIB cannot easily enter via carrier-mediated transport. It has negligible affinity for the luminal System L (leucine-preferring) transporter in the presence of physiological levels of competing neutral amino acids.

-

Abluminal Membrane (Brain-facing): System A is highly expressed here but operates to pump amino acids out of the brain interstitial fluid (ISF) into the endothelial cell, or maintain a gradient.[2][3]

-

Paracellular Leak: Tight junction disruption allows passive diffusion.[1]

-

Transporter Mis-localization: System A may be upregulated or expressed on the luminal membrane, actively pumping AIB into the brain.

This makes AIB a dual-marker for physical barrier breakdown and transporter dysregulation.[1]

Figure 1: Asymmetric transport of AIB. Note the restricted entry at the luminal interface in healthy tissue and the active retrieval (System A) at the abluminal interface.

Part 2: Comparative Analysis of BBB Markers

AIB occupies a specific niche between small ions and large proteins.[1]

| Marker | MW (Da) | Radius ( | Transport Type | Primary Utility |

| Sucrose | 342 | 4-5 | Passive Diffusion | Assessing tight junction "pore" size; strictly extracellular. |

| AIB | 103 | ~3 | Restricted / System A | Sensitive detection of early BBB opening; small molecule drug surrogate. |

| Evans Blue | 960* | ~25-30 | Albumin-bound | Gross barrier disruption (hemorrhage, severe stroke). |

| IgG | 150k | ~55 | Vesicular / Leak | Large molecule drug delivery; antibody penetration.[1] |

*Evans Blue binds to Albumin (69 kDa) in vivo.

Part 3: Experimental Protocol (In Situ Brain Perfusion)[1]

While intravenous (IV) bolus injection is common, In Situ Brain Perfusion is the superior method for mechanistic studies as it allows total control over the perfusate concentration, eliminating metabolic competition from plasma amino acids.

3.1 Pre-requisites

-

Tracer:

C-AIB (Alpha-aminoisobutyric acid, carboxyl-14C).[4] Specific activity -

Vascular Marker:

H-Sucrose or -

Perfusate: Bicarbonate-buffered physiological saline (Krebs-Henseleit), oxygenated (95% O

/5% CO

3.2 Step-by-Step Workflow

-

Anesthesia & Exposure: Anesthetize rat (Ketamine/Xylazine).[1] Expose the Common Carotid Artery (CCA).

-

Ligation: Ligate the External Carotid Artery (ECA) and Pterygopalatine artery to direct flow solely to the internal carotid (brain).[1]

-

Cannulation: Insert a PE-50 catheter into the CCA, pointing upstream (retrograde) or downstream depending on the specific technique (retrograde via ECA is common to preserve CCA flow until the moment of perfusion).

-

Perfusion:

-

Termination: Decapitate immediately.

-

Processing:

Figure 2: In Situ Brain Perfusion Workflow. Critical control points are the ligation efficiency and perfusion timing.

Part 4: Quantitative Analysis & Kinetic Modeling[2]

The goal is to calculate the Unidirectional Influx Constant (

4.1 The Operational Equation

The amount of tracer in the brain tissue (

Where:

- : Unidirectional blood-to-brain transfer constant (mL/g/min).[1][5]

- : The "Exposure" or Area Under the Curve (AUC) of plasma concentration.

-

: Vascular volume (mL/g), determined by the

4.2 Calculating

(Multiple-Time Uptake Method)

To ensure accuracy, perform the experiment at multiple time points (e.g., 5, 10, 15, 20 min).

-

Plot Data:

-

Linear Regression:

-

The slope of the line is

. -

The Y-intercept is

(Initial volume of distribution, often approximating

-

4.3 Reference Values

Figure 3: Compartmental model for AIB kinetics. Note that Kout is ignored in short-duration experiments due to AIB trapping.

Part 5: Troubleshooting & Validation

Issue 1: High Background Counts

-

Cause: Incomplete washout of the vascular tracer.

-

Solution: Ensure the vascular marker (

H-Sucrose) counts are subtracted accurately using the dual-isotope spillover correction method.

Issue 2: Non-Linear Uptake

-

Cause: Experiment duration too long (>20 min), leading to back-flux or saturation.

-

Solution: Restrict sampling to the linear uptake phase (typically 0-15 min for AIB).

Issue 3: Metabolism Artifacts

-

Validation: Although AIB is "non-metabolizable," always verify by running a TLC (Thin Layer Chromatography) on brain homogenate if using a new animal model to confirm radioactivity remains as parent AIB.[1]

References

-

Blasberg, R. G., Fenstermacher, J. D., & Patlak, C. S. (1983). Transport of alpha-aminoisobutyric acid across brain capillary and cellular membranes. Journal of Cerebral Blood Flow & Metabolism. Link

-

Smith, Q. R. (2003). A review of blood-brain barrier transport techniques.[1] Methods in Molecular Medicine. Link

-

Hawkins, R. A., O'Kane, R. L., Simpson, I. A., & Viña, J. R. (2006). Structure of the blood-brain barrier and its role in the transport of amino acids. The Journal of Nutrition.[6] Link

-

Takasato, Y., Rapoport, S. I., & Smith, Q. R. (1984). An in situ brain perfusion technique to study blood-brain barrier transport in the rat. American Journal of Physiology. Link

-

Keep, R. F., & Smith, D. E. (2011). Choroid plexus transport: gene deletion studies.[1] Fluids and Barriers of the CNS. Link

Sources

- 1. biorxiv.org [biorxiv.org]

- 2. Transport of Amino Acids Across the Blood-Brain Barrier - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Transport of Amino Acids Across the Blood-Brain Barrier [frontiersin.org]

- 4. Blood-endothelial cell and blood-brain transport of L-proline, alpha-aminoisobutyric acid, and L-alanine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Transport of alpha-aminoisobutyric acid across brain capillary and cellular membranes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. (PDF) Structure of the blood-brain barrier and its role in the transport of amino acids [academia.edu]

difference between Aib-OH and Aib-HCl for synthesis

The Physicochemical and Mechanistic Dichotomy of Aib-OH vs. Aib-HCl in Advanced Peptide Synthesis

Executive Summary

The incorporation of

However, the synthesis of Aib-containing peptides is notoriously difficult due to extreme steric hindrance. A fundamental decision in synthetic route design is the choice between Aib-OH (the free zwitterionic amino acid) and Aib-HCl (the hydrochloride salt, often utilized as an esterified derivative). This whitepaper delineates the physicochemical differences between these two forms, the causality behind their respective synthetic workflows, and the advanced coupling methodologies required to overcome their steric barriers.

Physicochemical Profiling: Zwitterion vs. Hydrochloride Salt

The physical state of the Aib starting material dictates its solubility, stability, and role in the synthetic pipeline[1].

| Property | Aib-OH (Free Base) | Aib-HCl (Hydrochloride Salt / Ester Salts) |

| Chemical State | Zwitterionic at neutral pH. | Protonated amine ( |

| Solubility Profile | Soluble in water; poorly soluble in aprotic organic solvents (DMF, DCM) without derivatization[1]. | Highly soluble in aqueous media and polar protic solvents. Esterified salts (e.g., H-Aib-OMe·HCl) are soluble in DMF/DCM. |

| Synthetic Role | Raw starting material for synthesizing N-protected derivatives (Fmoc-Aib-OH, Boc-Aib-OH) for Solid-Phase Peptide Synthesis (SPPS). | Utilized as a stable nucleophile in solution-phase segment condensation. |

| Stability | High lattice energy; extremely stable but unreactive without basic aqueous activation. | Prevents premature degradation and diketopiperazine formation during storage. |

Causality in Selection:

Researchers select Aib-OH when performing de novo N-protection. Because it is a zwitterion, it must be dissolved in an aqueous alkaline buffer (e.g.,

Mechanistic Implications: Steric Hindrance and The Base Neutralization Imperative

The Gem-Dimethyl Effect

The primary challenge in Aib synthesis is steric hindrance. The two methyl groups on the

The Base Neutralization Imperative for Aib-HCl

When using an Aib-HCl derivative as a nucleophile, the salt must be neutralized to free the amine. However, the slow coupling rate inherent to Aib creates a dangerous kinetic window. If a strong, unhindered base is used in excess, the activated carboxyl component (the incoming amino acid) spends prolonged time in a highly basic environment. This drastically increases the risk of oxazolone-mediated epimerization of the activated chiral residue[4].

Expert Insight: To mitigate this, researchers must use highly sterically hindered, non-nucleophilic bases. While

Caption: Workflow comparison of Aib-OH N-protection vs. Aib-HCl neutralization and coupling.

Advanced Coupling Strategies

To force the amide bond formation involving Aib, the electrophilicity of the activated carbonyl must be maximized.

-

OAt and Oxyma Esters: Reagents like HATU, PyAOP, and COMU are mandatory. HATU generates an OAt ester. The nitrogen atom at the 7-position of the HOAt leaving group provides neighboring group participation, acting as an internal base to funnel the hindered Aib amine toward the carbonyl carbon[3][5].

-

Acid Fluorides: For the most extreme cases (e.g., Aib-Aib couplings), Fmoc-amino acid fluorides generated in situ by TFFH (Tetramethylfluoroformamidinium hexafluorophosphate) are utilized. The fluoride ion is an exceptional leaving group and is small enough to avoid compounding the steric bulk of the gem-dimethyl groups[5].

Caption: Steric hindrance mechanism and the efficacy of advanced coupling reagents for Aib.

Quantitative Data: Coupling Efficiencies

The following table summarizes the quantitative effectiveness of various coupling strategies for Aib incorporation[3][4][5].

| Coupling System | Reactive Intermediate | Suitability for Aib | Typical Yield (14h) | Epimerization Risk (Preceding AA) |

| DIC / HOBt | OBt Ester | Poor (Fails for Aib-Aib) | < 40% | Low |

| HBTU / DIPEA | OBt Ester | Moderate | ~ 60% | Moderate |

| HATU / DIPEA | OAt Ester | High | > 90% | High (if slow) |

| HATU / TMP | OAt Ester | High (Optimal for segments) | > 94% | Very Low (5.8%)[4] |

| TFFH / DIPEA | Acid Fluoride | Very High (Aib-Aib capable) | > 95% | Low |

Self-Validating Experimental Protocols

Protocol 1: Solution-Phase Coupling using H-Aib-OtBu·HCl (Neutralization Workflow)

Objective: Couple Fmoc-L-Val-OH to H-Aib-OtBu·HCl.

-

Preparation: In an oven-dried round-bottom flask under inert atmosphere, dissolve Fmoc-L-Val-OH (1.0 eq) and HATU (1.1 eq) in anhydrous DMF (0.2 M concentration).

-

Nucleophile Addition: Add H-Aib-OtBu·HCl (1.1 eq) to the solution. Causality: The salt remains inert until base is added, preventing side reactions.

-

In Situ Neutralization: Dropwise add TMP (2,4,6-collidine) (3.0 eq). Causality: 1.1 eq neutralizes the HCl salt liberating the Aib amine; the remaining 1.9 eq acts as the non-nucleophilic proton acceptor for the coupling mechanism[4].

-

Reaction Progression: Stir at room temperature for 4-6 hours. Monitor via LC-MS.

-

Validation & Workup: Dilute with EtOAc. Wash sequentially with 1M HCl (removes excess TMP and unreacted Aib), saturated

(removes acidic byproducts), and brine. Dry over

Protocol 2: SPPS Incorporation of Fmoc-Aib-OH via Acid Fluoride Activation

Objective: Couple Fmoc-Aib-OH onto a resin-bound peptide.

-

Resin Swelling: Swell the peptidyl-resin in DMF for 30 minutes, then drain.

-

Activation: In a separate vial, dissolve Fmoc-Aib-OH (3.0 eq relative to resin loading) and TFFH (3.0 eq) in DMF[5].

-

Base Addition: Add DIPEA (6.0 eq) to generate the Fmoc-Aib-F (acid fluoride) in situ. Allow pre-activation for 3 minutes.

-

Coupling: Add the activated solution to the resin. Shake at room temperature for 60 minutes.

-

Validation: Perform a Kaiser test. If a slight blue color persists (indicating incomplete coupling due to steric clash), perform a double coupling with fresh reagents before proceeding to Fmoc deprotection[3].

References

Sources

Methodological & Application

Application Notes and Protocols for Solid-Phase Peptide Synthesis of Aib-Containing Peptides

Abstract

The incorporation of α-aminoisobutyric acid (Aib), a non-proteinogenic amino acid, is a powerful strategy in peptide design for inducing and stabilizing helical conformations, thereby enhancing proteolytic stability and bioavailability.[1][2][3] However, the unique steric hindrance posed by the gem-dimethyl group on its α-carbon presents significant challenges to standard solid-phase peptide synthesis (SPPS) protocols.[2][4][5] This guide provides an in-depth analysis of the synthetic hurdles associated with Aib and offers field-proven protocols and optimization strategies. We will explore advanced coupling reagents, the transformative impact of microwave-assisted synthesis, and robust monitoring techniques to enable the successful and efficient synthesis of Aib-containing peptides for research and drug development.

The Foundational Challenge: Steric Hindrance of Aib

The core difficulty in synthesizing Aib-containing peptides lies in the steric bulk of the two methyl groups on the α-carbon.[5] This structural feature, while responsible for Aib's desirable conformational constraints, physically obstructs the formation of the peptide bond.

This steric clash manifests in two critical stages of the SPPS cycle:

-

Coupling of an incoming amino acid to an N-terminal Aib residue: The Aib residue on the growing peptide chain shields its own N-terminal amine, making it a poor nucleophile.

-

Coupling of Fmoc-Aib-OH to the growing peptide chain: The gem-dimethyl group hinders the approach of the resin-bound amine to the activated carboxyl group of the Aib.

Failure to overcome this activation energy barrier leads to incomplete coupling reactions, resulting in the accumulation of deletion sequences and significantly reduced purity and yield of the target peptide.[5]

Figure 1: Steric hindrance from Aib's gem-dimethyl group.

Strategic Pillars for Successful Aib Incorporation

To overcome these challenges, a multi-faceted approach focusing on coupling chemistry, reaction conditions, and diligent monitoring is required.

The Arsenal: High-Potency Coupling Reagents

Standard coupling reagents like dicyclohexylcarbodiimide (DCC) are often insufficient for driving Aib couplings to completion.[6] The synthesis demands reagents that generate highly reactive activated esters capable of overcoming the steric barrier.

| Reagent Class | Examples | Activated Species | Efficacy & Commentary |

| Uronium/Aminium Salts | HATU , HCTU, HBTU | OAt, O-6-ClBt, OBt esters | HATU is a gold standard for difficult couplings, forming highly reactive OAt esters.[7] It consistently outperforms HOBt-based reagents like HBTU. |

| Oxyma-Based Uronium | COMU | Oxyma esters | An excellent alternative to HATU with comparable or superior efficiency, especially in microwave-assisted SPPS.[8][9] COMU is also safer, avoiding the potentially explosive HOBt/HOAt byproducts.[8] |

| Phosphonium Salts | PyAOP, PyBOP | OAt, OBt esters | Powerful activating agents that have long been used for hindered couplings. |

| Carbodiimides + Additives | DIC + Oxyma | Oxyma esters | A highly effective and economical combination. The use of Oxyma as an additive is superior to HOBt for Aib couplings.[10] This cocktail is particularly well-suited for automated microwave SPPS.[10][11][12] |

| Acyl Fluorides | TFFH | Acyl Fluoride | Generates extremely reactive amino acid fluorides. This method is reserved for the most challenging couplings where other reagents have failed.[7][8] |

Senior Scientist's Recommendation: For routine Aib synthesis, the DIC/Oxyma combination in a microwave synthesizer offers a robust and cost-effective solution. For particularly stubborn couplings or manual synthesis, HATU or COMU are the reagents of choice.

Driving the Reaction: Optimized Conditions

Microwave-Assisted SPPS (MA-SPPS): The application of microwave energy is arguably the most significant advancement for the synthesis of Aib-containing peptides. Microwave irradiation provides rapid, uniform heating that efficiently drives sterically hindered couplings to completion in minutes, a process that could take hours or fail completely at room temperature.[4][13][14] Temperatures between 75°C and 100°C are commonly employed for Aib coupling steps.[9][10]

Double Coupling: This is a simple yet highly effective technique for ensuring complete acylation. After the initial coupling reaction, the vessel is drained and the coupling is repeated with a fresh solution of activated amino acid and reagents.[7] This is a mandatory consideration for conventional (non-microwave) synthesis of Aib peptides.

Solvent Choice: While N,N-Dimethylformamide (DMF) is the default solvent, poor solvation of the growing peptide-resin can lead to aggregation and incomplete reactions. In such cases, switching to the stronger solvating solvent N-Methyl-2-pyrrolidone (NMP) or a mixture (e.g., DCM/DMF/NMP) can be beneficial.[7]

Figure 2: Comparison of a standard vs. modified Aib SPPS cycle.

The Quality Control: Monitoring Reaction Completion

Given the high probability of incomplete reactions, monitoring each coupling step involving Aib is not optional, but essential.

-

Kaiser Test: This colorimetric test detects free primary amines on the resin.[15] A small sample of resin beads is taken after the coupling step; a positive result (blue color) indicates an incomplete reaction, necessitating a second coupling.[5][15]

-

HPLC/MS Analysis: For ultimate confirmation, a small amount of the peptide can be cleaved from the resin and analyzed by HPLC and Mass Spectrometry. This will definitively identify the presence and quantity of any deletion sequences.[5]

Detailed Experimental Protocols

The following protocols are designed for the synthesis of a model Aib-containing peptide (e.g., H-Tyr-Aib-Aib-Phe-Leu-NH₂) on a 0.1 mmol scale using a Rink Amide resin.

Protocol 1: Microwave-Assisted Synthesis (Recommended)

This protocol leverages the efficiency of microwave heating and a DIC/Oxyma coupling cocktail.[10]

Materials:

-

Resin: Rink Amide MBHA (0.4-0.6 mmol/g loading)

-

Amino Acids: Fmoc-L-Leu-OH, Fmoc-L-Phe-OH, Fmoc-Aib-OH, Fmoc-L-Tyr(tBu)-OH (5 eq.)

-

Deprotection Solution: 20% piperidine in DMF

-

Coupling Cocktail:

-

DIC (10 eq., e.g., 1.0 M in DMF)

-

Oxyma Pure (5 eq., e.g., 0.5 M in DMF)

-

-

Solvents: HPLC-grade DMF, Dichloromethane (DCM)

-

Cleavage Cocktail: 95% TFA, 2.5% Triisopropylsilane (TIS), 2.5% H₂O

Methodology:

-

Resin Swelling: Swell the resin in DMF for 30 minutes.

-

Fmoc Deprotection:

-

Treat resin with deprotection solution (2 x 5 min) under microwave irradiation at 50°C.

-

Wash resin with DMF (5 x).

-

-

Amino Acid Coupling (Standard Residues: Leu, Phe, Tyr):

-

Add the Fmoc-amino acid (5 eq.), followed by the Oxyma solution and then the DIC solution to the reaction vessel.

-

Microwave at 90°C for 3 minutes.[10]

-

Wash resin with DMF (5 x).

-

-

Amino Acid Coupling (Aib Residues and coupling to Aib):

-

Add Fmoc-Aib-OH (5 eq.), followed by the Oxyma solution and then the DIC solution.

-

Microwave at 100°C for 10 minutes.[10]

-

Wash resin with DMF (5 x).

-

Optional but recommended: Perform a Kaiser test. If positive, repeat this step.

-

-

Repeat Cycles: Repeat steps 2-4 for each amino acid in the sequence.

-

Final Deprotection: Perform a final Fmoc deprotection (Step 2).

-

Cleavage and Precipitation:

-

Wash the final peptide-resin with DCM and dry under vacuum.

-

Treat with cleavage cocktail for 2-3 hours at room temperature.

-

Filter the resin and precipitate the crude peptide in cold diethyl ether.

-

Centrifuge, decant the ether, and dry the peptide pellet.

-

Protocol 2: Conventional Synthesis with Double Coupling

This protocol is for laboratories without a microwave synthesizer and relies on a powerful uronium reagent and the double coupling technique.[7]

Materials:

-

Same as Protocol 1, except for the coupling cocktail.

-

Coupling Cocktail:

-

HATU (3.9 eq.)

-

N,N-Diisopropylethylamine (DIPEA) (8 eq.)

-

Fmoc-amino acid (4 eq.)

-

Methodology:

-

Resin Swelling & Deprotection: As per Protocol 1 (steps 1 & 2), but performed at room temperature for 10-15 minutes per deprotection.

-

First Coupling:

-

In a separate vessel, pre-activate the Fmoc-amino acid (4 eq.) with HATU (3.9 eq.) and DIPEA (8 eq.) in DMF for 1-2 minutes.

-

Add the activated solution to the deprotected resin.

-

Agitate for 45-60 minutes at room temperature. For Aib couplings, extend this to 2-4 hours.[5]

-

Drain the reaction solution and wash with DMF (3x).

-

-

Monitoring: Perform a Kaiser test.

-

If negative (yellow beads), proceed to Step 5.

-

If positive (blue beads), proceed to Step 4.

-

-

Second Coupling (Double Coupling):

-

Repeat Step 2 with a fresh solution of activated amino acid.

-

Agitate for the same duration as the first coupling.

-

Drain and wash with DMF (5x).

-

-

Repeat Cycles: Repeat steps 2-4 for each amino acid.

-

Cleavage: As per Protocol 1 (steps 6 & 7).

Troubleshooting Guide

| Problem | Possible Cause(s) | Recommended Solution(s) |

| Positive Kaiser Test after Coupling | 1. Insufficient reagent potency.2. Steric hindrance too high for conditions.3. Peptide-resin aggregation. | 1. Switch to a more potent reagent (HATU, COMU).[7][8]2. Perform a double coupling.[7]3. Use microwave heating or increase conventional temperature.[4][7]4. Change solvent from DMF to NMP.[7] |

| Significant Deletion Sequences by MS | Cumulative failure of coupling steps throughout the synthesis. | Re-synthesize using more aggressive conditions from the start (e.g., microwave at higher temp/longer time, mandatory double coupling for all Aib steps). |

| Low Final Yield | 1. Incomplete couplings leading to truncated sequences.2. Diketopiperazine (DKP) formation at the N-terminal dipeptide stage.[5] | 1. Implement all solutions for incomplete coupling.2. If the sequence is susceptible (e.g., Aib-Pro at N-terminus), synthesize and incorporate a pre-formed Fmoc-Xaa-Aib-OH dipeptide block to bypass the vulnerable stage on the resin.[5] |

References

- Microwave-enhanced solution coupling of the alpha,alpha-dialkyl amino acid, Aib. Google Search.

-

Zieleniewski, F., Woolfson, D. N., & Clayden, J. (2020). Automated solid-phase concatenation of Aib residues to form long, water-soluble, helical peptides. Chemical Communications, 56(80), 12049–12052. [Link]

- Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids.

- Automated solid-phase concatenation of Aib residues to form long, water-soluble, helical peptides.

- Optimizing Coupling Reactions for Sterically Hindered Amino Acids. Benchchem Technical Support Center.

- Fmoc-Aib-OH in Solid-Phase Peptide Synthesis (SPPS). Benchchem Technical Support Center.

-

Carpino, L. A., et al. (2002). Segment Coupling to a Highly Hindered N-Terminal, Alamethicin-Related α-Aminoisobutyric Acid (Aib) Residue. Journal of the American Chemical Society, 124(31), 9214-9223. [Link]

-

Amino Acid-Protecting Groups. ResearchGate. [Link]

-

Okuyama, K., et al. (2018). Extent of Helical Induction Caused by Introducing α-Aminoisobutyric Acid into an Oligovaline Sequence. ACS Omega, 3(6), 6463-6469. [Link]

-

Challenging SPPS: Difficult Sequences And Side Reactions. Gyros Protein Technologies. [Link]

- Microwave Assisted SPPS of Symmetrically Branched Peptides.

-

Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. ResearchGate. [Link]

-

Solid phase peptide synthesis: new resin and new protecting group. Rowan University. [Link]

-

Solid phase peptide synthesis. Moodle@Units. [Link]

-

General approach to the synthesis of short α-helical peptides. Journal of the American Chemical Society. [Link]

-

Unusual Amino Acids: α-Aminoisobutyric Acid. LifeTein Peptide Blog. [Link]

-

Chatterjee, A., et al. (2014). Ribosomal incorporation of backbone modified amino acids via an editing-deficient aminoacyl-tRNA synthetase. Nucleic Acids Research, 42(12), 7955-7966. [Link]

-

Summary of the experimental conditions employed for SPPS. ResearchGate. [Link]

-

Coupling Bioorthogonal Chemistries with Artificial Metabolism: Intracellular Biosynthesis of Azidohomoalanine and Its Incorporation into Recombinant Proteins. MDPI. [Link]

-

Overview of Solid Phase Peptide Synthesis (SPPS). AAPPTec. [Link]

-

New Protecting Group Strategies for the Solid-Phase Synthesis and Modification of Peptides, Oligonucleotides, and Oligosaccharides. PubMed. [Link]

-

Automated solid-phase concatenation of Aib residues to form long, water-soluble, helical peptides. PubMed. [Link]

-

Coin, I., Beyermann, M., & Bienert, M. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols, 2(12), 3247–3256. [Link]

-

Monitoring of Peptide Coupling and Capping. AAPPTec. [Link]

-

Automated solid-phase peptide synthesis to obtain therapeutic peptides. Beilstein Journals. [Link]

-

Demizu, Y., et al. (2012). Conformations of helical Aib peptides containing a pair of L-amino acid and D-amino acid. Journal of Peptide Science, 18(7), 466-475. [Link]

-

Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. ResearchGate. [Link]

- Aminoacyl-tRNA synthetases and uses thereof.

-

SPPS Tips For Success Handout. Mesa Labs. [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. lifetein.com [lifetein.com]

- 3. Ribosomal incorporation of backbone modified amino acids via an editing-deficient aminoacyl-tRNA synthetase - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids [cem.com]

- 5. benchchem.com [benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. bachem.com [bachem.com]

- 9. gyrosproteintechnologies.com [gyrosproteintechnologies.com]

- 10. Automated solid-phase concatenation of Aib residues to form long, water-soluble, helical peptides - Chemical Communications (RSC Publishing) DOI:10.1039/D0CC04698A [pubs.rsc.org]

- 11. researchgate.net [researchgate.net]

- 12. Automated solid-phase concatenation of Aib residues to form long, water-soluble, helical peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. luxembourg-bio.com [luxembourg-bio.com]

- 15. peptide.com [peptide.com]

Overcoming the Gem-Dimethyl Barrier: Advanced Coupling Strategies for Aib Residues

Abstract

The incorporation of

Part 1: Mechanistic Insight & Reagent Selection

The Steric Bottleneck & The Oxazolone Trap

The difficulty in coupling Aib lies not just in the approach of the incoming nucleophile, but in the stability of the activated intermediate. Unlike standard amino acids, Aib derivatives rapidly cyclize to form a 4,4-dimethyl-5(4H)-oxazolone.

While oxazolones are typically reactive intermediates, the gem-dimethyl substitution stabilizes this ring, making it less electrophilic and sluggish to react with the amine of the growing peptide chain. This leads to slow kinetics, incomplete coupling, and "deletion sequences" where the Aib residue is missing.[1]

Reagent Landscape: Moving Beyond HATU

While HATU has long been the gold standard, recent data suggests that Oxyma-based reagents and acid chlorides offer superior performance for Aib-rich sequences.

| Reagent Class | Reagent | Suitability for Aib | Mechanism Note |

| Uronium (Oxyma) | COMU | Excellent | Superior leaving group (Oxyma) vs. HOAt; safer by-products; often higher yields than HATU for Aib-Aib.[2][3] |

| Carbodiimide | DIC + Oxyma | Excellent | The "Green" choice. Highly effective for Aib oligomers (up to 17-mers) and microwave synthesis. |

| Uronium (Benzotriazole) | HATU | Good | The traditional benchmark. Effective for Aib-X, but struggles with Aib-Aib compared to COMU. |

| Acid Fluoride | TFFH | Very Good | Generates acid fluorides in situ.[3] Excellent for sterically hindered couplings but moisture sensitive. |

| Acid Chloride | BTC / Triphosgene | Superior | The "Nuclear Option." Generates highly reactive acid chlorides. Mandatory for N-Me-Aib or extremely difficult junctions. |

Decision Matrix: Selecting the Right Protocol

Use the following logic flow to determine the aggressiveness of your coupling strategy.

Figure 1: Decision matrix for selecting coupling conditions based on steric severity.

Part 2: Experimental Protocols

Protocol A: Microwave-Assisted DIC/Oxyma (Recommended)

This protocol is ideal for automated synthesizers and routine Aib incorporations. It avoids the risk of guanidinylation associated with uronium salts (HATU/HBTU) during slow reactions.

Reagents:

-

Activator: 1.0 M Oxyma Pure in DMF.

-

Base/Coupler: 0.5 M DIC (Diisopropylcarbodiimide) in DMF.

-

Amino Acid: 0.2 M Fmoc-Aib-OH in DMF.

Step-by-Step:

-

Deprotection: Remove Fmoc using 20% Piperidine/DMF (standard protocol).[1]

-

Wash: DMF (5x).

-

Activation:

-

Add 5.0 equivalents of Fmoc-Aib-OH.

-

Add 5.0 equivalents of Oxyma Pure.

-

Add 5.0 equivalents of DIC.

-

Note: Pre-activation is NOT recommended for DIC/Oxyma; add reagents directly to resin.

-

-

Coupling (Microwave):

-

Ramp to 75°C (or 90°C for Aib-Aib) over 2 minutes.

-

Hold at temperature for 10 minutes .

-

Power limit: 30-50W to prevent overheating.

-

-

Double Coupling (Mandatory for Aib-Aib):

-

Monitoring:

-

Do not use Kaiser Test. It often gives false negatives due to sterics preventing the ninhydrin reaction.

-

Use Chloranil Test or Micro-cleavage (cleave ~2mg resin with TFA, analyze by HPLC/MS) to confirm completion.

-

Protocol B: The "Nuclear Option" (In-Situ Acid Chloride)

Use this when standard coupling fails (e.g., N-Me-Aib or Aib-Aib-Aib blocks). Acid chlorides are highly reactive and bypass the oxazolone stability issue to some extent.

Safety Warning: This protocol uses Bis(trichloromethyl)carbonate (BTC/Triphosgene), which generates Phosgene gas. Must be performed in a well-ventilated fume hood.

Reagents:

-

Fmoc-Aib-OH (or hindered AA).[1]

-

BTC (Bis(trichloromethyl)carbonate).

-

2,4,6-Collidine (Base).

-

THF (Anhydrous) or DCM (Anhydrous). Avoid DMF for activation step.

Step-by-Step:

-

Activation (In Solution):

-

In a dry vial, dissolve Fmoc-Aib-OH (5 eq) and BTC (1.65 eq) in anhydrous THF.

-

Add Collidine (14 eq) dropwise.

-

A white precipitate (collidinium chloride) will form.

-

Stir for 1–2 minutes. The Fmoc-amino acid chloride is now generated.

-

-

Coupling:

-

Add the resulting suspension directly to the pre-swelled resin (DCM or DMF washed).

-

Agitate for 1 hour at room temperature.

-

Note: Microwave heating is generally NOT required for acid chlorides due to their high reactivity.

-

-

Quenching:

-

Wash resin with DCM (dry) then DMF.

-

Add 10% MeOH/DCM to quench any residual acid chloride/phosgene traces before disposal.

-

Part 3: Data & Optimization[1]

Comparative Efficiency

The following table summarizes yield expectations for the difficult coupling of Fmoc-Aib-OH onto H-Aib-PNA-Resin (a model difficult system).

| Reagent System | Conditions | Yield (%) | Deletion (%) |

| HBTU / DIPEA | 2x 1hr, RT | < 40% | > 60% |

| HATU / DIPEA | 2x 1hr, RT | 83% | 17% |

| COMU / DIPEA | 2x 1hr, RT | 99% | < 1% |

| DIC / Oxyma | 10 min, 90°C (MW) | > 99% | 0% |

Troubleshooting Guide

Issue: Low Yield / Deletion Sequences

-

Cause: Incomplete activation or oxazolone stability.

-

Fix: Switch to Protocol B (Acid Chloride) or increase Microwave temperature to 90°C (ensure Fmoc is stable; Fmoc-Cys/His are sensitive to high heat, but Aib is robust).

Issue: Epimerization

-

Context: Aib is achiral, so it cannot epimerize. However, the preceding residue (X in X-Aib) is at high risk during the coupling of Aib to it.

-

Fix: Use Oxyma/DIC or COMU/TMP (Collidine) instead of DIPEA. DIPEA is a strong base that promotes racemization of the activated carboxylate.

Issue: DKP Formation

-

Context: If the sequence is Fmoc-Aib-Pro-Resin, removing the Fmoc group can lead to rapid Diketopiperazine (DKP) formation, cleaving the dipeptide off the resin.

-

Fix: Use Trityl linkers (bulky) or perform the Fmoc deprotection with short bursts (2x 30 sec) and immediately couple the next amino acid.

References

-

El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602. Link

-

Zieleniewski, F. M., Woolfson, D. N., & Clayden, J. (2020).[5][6] Automated solid-phase concatenation of Aib residues to form long, water-soluble, helical peptides.[5][6] Chemical Communications, 56(80), 12049-12052. Link

-

Hymel, D., & Peterson, B. R. (2012). Synthetic cell-surface receptors for delivery of therapeutics. Advanced Drug Delivery Reviews (Discusses COMU utility). Link

-

Carpino, L. A., et al. (1998).[7] Protected amino acid chlorides vs protected amino acid fluorides: reactivity comparisons. Tetrahedron Letters, 39(3-4), 241-244.[7] Link

-

Behrendt, R., White, P., & Offer, J. (2016). Advances in Fmoc solid-phase peptide synthesis. Journal of Peptide Science, 22(1), 4-27. Link

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. peptide.com [peptide.com]

- 3. bachem.com [bachem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. research-information.bris.ac.uk [research-information.bris.ac.uk]

- 6. Automated solid-phase concatenation of Aib residues to form long, water-soluble, helical peptides [ouci.dntb.gov.ua]

- 7. pubs.acs.org [pubs.acs.org]

incorporating alpha-aminoisobutyric acid into GLP-1 analogs

Application Note: Strategic Incorporation of α-Aminoisobutyric Acid (Aib) in GLP-1 Agonists

Executive Summary

The therapeutic efficacy of native Glucagon-Like Peptide-1 (GLP-1) is severely limited by its rapid degradation (

This guide provides a comprehensive workflow for researchers to design Aib-modified GLP-1 analogs (similar to Semaglutide), synthesize them using optimized Solid Phase Peptide Synthesis (SPPS) protocols to overcome steric hindrance, and validate their stability via enzymatic assays.

Mechanistic Rationale

Why Aib?

Aib is an

-

Steric Shielding: The gem-dimethyl group creates a steric clash with the active site of DPP-4, preventing the enzyme from accessing the scissile bond between His7 and Aib8.

-

Helical Induction: Aib restricts the backbone torsion angles (

) to regions favorable for

Diagram 1: Mechanism of DPP-4 Resistance The following diagram illustrates how Aib prevents the cleavage event that destroys native GLP-1.

Caption: Aib introduces a steric shield at position 8, preventing DPP-4 from cleaving the N-terminal dipeptide, thereby preserving bioactivity.

Strategic Design

-

Positioning: Replace Ala8 (in full GLP-1 1-37 numbering) or Ala2 (in truncated active GLP-1 7-36 numbering) with Aib.

-

Sequence Context:

-

Native: H-A -E-G-T-F...

-

Modified: H-Aib -E-G-T-F...[1]

-

-

Impact: This single substitution is the primary driver for enzymatic stability in second-generation GLP-1 agonists like Semaglutide and Taspoglutide.

Protocol: Solid Phase Peptide Synthesis (SPPS)

Challenge: Aib is sterically bulky. Coupling onto Aib (forming the His7-Aib8 bond) is notoriously difficult and prone to low yields or His-racemization if forced with high heat.

Recommended Strategy: Use a Dipeptide Building Block (Fmoc-His(Trt)-Aib-OH) for the N-terminus. This bypasses the difficult stepwise coupling.[2] If a dipeptide is unavailable, use the Optimized Stepwise Protocol .

Materials

-

Resin: Low-loading Wang resin or Rink Amide resin (0.2–0.4 mmol/g) to reduce inter-chain aggregation.

-

Coupling Reagents: DIC/Oxyma Pure (preferred for microwave) or HATU/HOAt.

-

Solvent: DMF (NMP for difficult sequences).

Workflow Diagram

Caption: Workflow comparing the preferred Dipeptide Strategy vs. the Stepwise Strategy for Aib incorporation.

Detailed Steps (Method B: Stepwise)

Use this if the Fmoc-His-Aib-OH dipeptide is not available.

-

Coupling Aib (Position 8):

-

Reagents: 5 eq. Fmoc-Aib-OH, 5 eq. DIC, 5 eq. Oxyma Pure.

-

Conditions: Microwave irradiation at 90°C for 2 minutes .

-

Repetition: Perform a double coupling to ensure completion.

-

QC: Perform a Kaiser test. If not blue (negative), proceed.

-

-

Coupling His (Position 7) onto Aib:

-

Critical Step: Coupling onto the bulky Aib amine is slow, but high heat causes Histidine racemization.

-

Reagents: 5 eq. Fmoc-His(Trt)-OH, 5 eq. DIC, 5 eq. Oxyma Pure.

-

Conditions: 50°C for 20–60 minutes (Microwave) or Room Temperature for 2–4 hours. Do NOT exceed 50°C.

-

Alternative: Use HATU/HOAt/DIEA at Room Temperature (2 x 2 hours).

-

-

Cleavage:

-

Cocktail: TFA/TIS/Water (95:2.5:2.5).

-

Time: 2–3 hours at room temperature.

-

Protocol: DPP-4 Stability Assay

Objective: Quantify the stability improvement of the Aib-analog compared to native GLP-1.

Materials

-

Enzyme: Recombinant Human DPP-4 (Sigma or R&D Systems).

-

Substrate: Native GLP-1 (Control) and Aib-GLP-1 Analog (Test).

-

Buffer: 25 mM Tris-HCl, pH 7.4, 140 mM NaCl.

Procedure

-

Preparation: Dissolve peptides to 100 µM in Buffer. Dilute DPP-4 enzyme to 10 µg/mL.

-

Incubation:

-

Mix 90 µL Peptide solution + 10 µL Enzyme solution.

-

Incubate at 37°C .

-

-

Sampling:

-

Take aliquots (20 µL) at

minutes. -

Quench: Immediately add 20 µL of 1% TFA/50% Acetonitrile to stop the reaction.

-

-

Analysis (HPLC/LC-MS):

-

Inject samples onto a C18 column.

-

Monitor the decrease of the Intact Parent Peak (Full length) and the appearance of the Metabolite Peak (N-2 truncated).

-

Note: Native GLP-1 (7-36) will cleave to GLP-1 (9-36). Aib analogs should remain intact.

-

Data Presentation & Interpretation

Summarize your validation results in a comparative table.

| Peptide Variant | Sequence (N-term) | % Intact (1 hr) | % Intact (4 hr) | Calculated |

| Native GLP-1 | His - Ala - Glu... | < 10% | 0% | ~2–5 mins |

| Aib Analog | His - Aib - Glu... | > 98% | > 95% | > 24 hours |

Interpretation:

-

Native GLP-1: Rapid disappearance confirms active DPP-4 enzyme.[3]

-

Aib Analog: Retention of the parent peak confirms that the Aib substitution successfully blocked the catalytic action of DPP-4.

References

-

Lau, J., et al. (2015). "Discovery of the Once-Weekly Glucagon-Like Peptide-1 (GLP-1) Analogue Semaglutide." Journal of Medicinal Chemistry. Link

-

Deacon, C. F. (2004). "Therapeutic strategies based on glucagon-like peptide 1." Diabetes.[4][5] Link

-

CEM Corporation. "Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids." Application Note. Link

-

Bachem. "Peptide Stability Studies: DPP-IV Digestion." Technical Note. Link

-

RSC Chemical Biology. "Automated solid-phase concatenation of Aib residues." Chem. Commun., 2020. Link

Sources

- 1. WO2018032843A1 - Method for synthesizing semaglutide - Google Patents [patents.google.com]

- 2. CN112028986A - Synthesis method of semaglutide - Google Patents [patents.google.com]

- 3. Mechanism of Action of DPP-4 Inhibitors—New Insights - PMC [pmc.ncbi.nlm.nih.gov]

- 4. m.youtube.com [m.youtube.com]

- 5. tandfonline.com [tandfonline.com]

Application Note: High-Efficiency Synthesis of Aib-Rich Peptides via Microwave-Assisted SPPS

Executive Summary

The incorporation of

This guide details an optimized protocol utilizing Microwave-Assisted SPPS (MW-SPPS) to overcome these energy barriers. By leveraging rapid dielectric heating and optimized coupling cocktails (DIC/Oxyma), researchers can achieve near-quantitative coupling of Aib residues in minutes rather than hours, with minimal side reactions.

The Mechanistic Challenge: The Gem-Dimethyl Effect

To understand why standard protocols fail, one must visualize the steric environment. Unlike standard amino acids, Aib lacks an

Steric Clash Visualization

In a standard coupling event, the incoming activated amino acid must approach the nucleophilic N-terminus of the resin-bound peptide. For Aib, the two methyl groups act as a "shield," physically blocking the trajectory of the incoming electrophile.

Figure 1: The steric barrier introduced by the gem-dimethyl group of Aib requires significant external energy (Microwave irradiation) to overcome the activation energy threshold for coupling.

Critical Experimental Parameters

Success in synthesizing Aib-rich sequences (e.g., Alamethicin fragments) relies on three pillars: Thermal Energy, Reagent Choice, and Resin Architecture.

Temperature Control

While standard amino acids are often coupled at 75°C, Aib-Aib couplings benefit from higher temperatures.

-

Standard AA: 75°C

-

Aib-to-Resin: 75°C[2]

-

Aib-to-Aib: 90°C (Critical for pushing the reaction to completion).

-

Sensitive Residues (Cys/His): 50°C or Room Temperature (RT) to prevent racemization.

Coupling Reagents: The Shift to DIC/Oxyma

Historically, HATU/HOAt was the gold standard. However, in MW-SPPS, DIC (Diisopropylcarbodiimide) and Oxyma Pure are superior for Aib synthesis.

-

Safety: HATU can cause capping (guanidinylation) of the N-terminus at high temperatures.

-

Efficiency: DIC/Oxyma generates the reactive O-acylisourea/active ester in situ rapidly at 90°C without the explosion risks associated with benzotriazoles (HOBt) at high heat.

Resin Selection

The helical structure induced by Aib can lead to aggregation on the solid support.

-

Recommendation: Use ChemMatrix (PEG-PS) or Rink Amide ProTide resins.

-

Loading: Keep loading low (0.2 – 0.3 mmol/g ) to prevent inter-chain aggregation.

Detailed Protocol: Aib-Rich Peptide Synthesis

Target Sequence Example: H-Aib-Aib-Aib-Ala-Gly-NH

Reagent Preparation

| Reagent | Concentration | Solvent | Notes |

| Amino Acids | 0.2 M | DMF | Use 5-fold excess relative to resin. |

| Activator (Oxyma) | 1.0 M | DMF | Dissolve with mild warming if necessary. |

| Base (DIC) | 0.5 M | DMF | Keep anhydrous. |

| Deprotection | 20% (v/v) | DMF | Piperidine. Add 0.1M Oxyma to prevent aspartimide (if Asp present). |

The Microwave Workflow

This protocol assumes the use of an automated microwave synthesizer (e.g., CEM Liberty Blue or Biotage Initiator+ Alstra).[2]

Step 1: Resin Swelling

-

Weigh 0.1 mmol of Rink Amide resin.

-

Wash with DCM (3 x 5 mL).

-

Swell in DMF for 15 minutes at RT.

Step 2: Deprotection (Fmoc Removal)

-

Reagent: 20% Piperidine in DMF.[3]

-

Microwave Method:

-

Stage 1: 75°C, 30 seconds (Initial burst).

-

Stage 2: 90°C, 120 seconds (Completion).

-

-

Note: Higher temperature deprotection ensures complete removal of Fmoc even in aggregated regions.

Step 3: Coupling (The "Turbo" Aib Cycle)

For Aib residues (and residues coupling to Aib):

-

Add Amino Acid: 5.0 equivalents (2.5 mL of 0.2 M).

-

Add Activator (Oxyma): 5.0 equivalents (1.0 mL of 1.0 M).

-

Add Base (DIC): 10.0 equivalents (2.0 mL of 0.5 M).

-

Irradiation Parameters:

-

Temperature: 90°C

-

Time: 6 minutes (Single coupling is usually sufficient; Double couple for Aib-Aib-Aib triads).

-

Power: Dynamic (maintain

T).

-

Step 4: Washing[2]

-

Wash with DMF (4 x 5 mL) between every step. Aggressive washing is crucial to remove excess DIC urea byproducts.

Step 5: Cleavage

-

Wash resin with DCM (3x) and dry under nitrogen.

-

Add Cleavage Cocktail: TFA/TIS/H

O (95:2.5:2.5) . -

Microwave Cleavage (Optional): 38°C for 30 minutes. (Or standard RT for 2 hours).

-

Precipitate in cold diethyl ether.

Workflow Visualization

Figure 2: Decision logic for Microwave-Assisted SPPS cycles, highlighting the specific branch for Aib residues.

Troubleshooting & Optimization

Racemization Risks

Aib is achiral and cannot racemize. However, when coupling an amino acid TO an N-terminal Aib, the activation conditions are harsh.

-

Risk: If the residue before Aib is Cys or His, high heat (90°C) will cause significant racemization.

-

Solution: Use "Collidine" as the base or reduce temp to 50°C for these specific couplings.

"Difficult" Sequences (Deletion Sequences)

If mass spectrometry shows [M - Aib] peaks (deletion sequences):

-

Double Coupling: Repeat the 90°C coupling step twice for the problematic residue.

-

Solvent Switch: Use NMP (N-methylpyrrolidone) instead of DMF for the coupling step to improve resin swelling.

Aspartimide Formation

If the sequence contains Asp-Gly or Asp-Aib:

-

Add 0.1 M HOBt to the deprotection solution (Piperidine).

-

Lower deprotection temperature to max 75°C.

Comparative Data: Conventional vs. Microwave[4][5][6][7][8]

| Parameter | Conventional SPPS (RT) | Microwave SPPS (90°C) |

| Aib-Aib Coupling Time | 2 - 18 Hours | 6 - 10 Minutes |

| Coupling Efficiency | 60 - 80% (often requires re-coupling) | > 99% |

| Solvent Usage | High (Long washes/couplings) | Low (Rapid kinetics) |

| Purity (Crude) | < 70% (Deletion sequences common) | > 90% |

References

-

Microwave-Assisted Solid-Phase Peptide Synthesis (MW-SPPS). CEM Corporation Application Notes. [Link]

-

Automated solid-phase concatenation of Aib residues to form long, water-soluble, helical peptides. Chem. Commun., 2020, 56, 11981-11984. [Link][4]

-

Solid-phase peptide synthesis using microwave irradiation. Collins, J. M., et al. Methods Mol Biol. 2013. (PubMed) [Link]

-

Microwave-Enhanced Synthesis of Peptides. Biotage Application Notes. [Link]

Sources

- 1. Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids [cem.com]

- 2. biotage.com [biotage.com]

- 3. US7582728B2 - Microwave-assisted peptide synthesis - Google Patents [patents.google.com]

- 4. Automated solid-phase concatenation of Aib residues to form long, water-soluble, helical peptides - Chemical Communications (RSC Publishing) DOI:10.1039/D0CC04698A [pubs.rsc.org]

Application Note and Protocol for the Dissolution of α-Aminoisobutyric Acid Hydrochloride for High-Performance Liquid Chromatography (HPLC) Analysis

Introduction: The Significance of α-Aminoisobutyric Acid in Research and Development

α-Aminoisobutyric acid (Aib), a non-proteinogenic amino acid, has garnered substantial interest within the scientific community, particularly in the realms of peptide science and drug development.[1] Its unique structural feature, a gem-dimethyl group at the α-carbon, imparts significant conformational constraints upon peptides into which it is incorporated.[1] This steric hindrance promotes the formation of stable helical structures, a critical attribute for mimicking bioactive peptide conformations and enhancing metabolic stability.[1][2] The increased resistance to proteolytic degradation makes Aib-containing peptides promising candidates for therapeutic applications where extended in-vivo half-life is desirable.[1]

Accurate and reproducible quantification of α-aminoisobutyric acid is paramount for pharmacokinetic studies, formulation development, and quality control of peptide-based therapeutics. High-Performance Liquid Chromatography (HPLC) is a cornerstone analytical technique for this purpose. However, the successful application of HPLC is fundamentally reliant on the appropriate preparation of the analyte solution. This application note provides a detailed protocol for the dissolution of α-aminoisobutyric acid hydrochloride, a common salt form of Aib, ensuring sample integrity and compatibility with downstream HPLC analysis.

Physicochemical Properties and Rationale for Protocol Design

Understanding the physicochemical properties of α-aminoisobutyric acid hydrochloride is crucial for developing a robust dissolution protocol. As the hydrochloride salt, the compound's solubility in polar solvents is enhanced compared to its free amino acid form.[3][4] The protocol outlined below is designed to leverage these properties to achieve complete dissolution while minimizing potential issues such as degradation or precipitation.

The choice of solvent is a critical first step. While the free form, α-aminoisobutyric acid, has been shown to be soluble in water and to a lesser extent in alcohols like methanol and ethanol, its solubility is low in less polar organic solvents such as acetonitrile. The hydrochloride salt is anticipated to exhibit even greater aqueous solubility. Therefore, the primary recommended solvent is high-purity water (e.g., Milli-Q or equivalent). For certain reversed-phase HPLC applications, initial dissolution in a small volume of water followed by dilution with the mobile phase is an effective strategy.

Experimental Protocol: Dissolution of α-Aminoisobutyric Acid Hydrochloride

This protocol provides a step-by-step methodology for the preparation of a stock solution of α-aminoisobutyric acid hydrochloride suitable for HPLC analysis.

Materials and Equipment

-

α-Aminoisobutyric Acid Hydrochloride (analytical grade or higher)

-

HPLC-grade water

-

HPLC-grade methanol (optional)

-

HPLC-grade acetonitrile (optional)

-

0.1 N Hydrochloric Acid (optional, for pH adjustment and enhanced stability)

-

Calibrated analytical balance

-

Volumetric flasks (Class A)

-

Pipettes (calibrated)

-

Vortex mixer

-

Ultrasonic bath

-

Syringe filters (0.22 µm or 0.45 µm, compatible with the chosen solvent)

Step-by-Step Dissolution Procedure

-

Weighing the Analyte: Accurately weigh the desired amount of α-aminoisobutyric acid hydrochloride using a calibrated analytical balance. Transfer the powder to a clean, dry volumetric flask.

-

Initial Solvent Addition: Add a portion (approximately 50-70% of the final volume) of the primary solvent (HPLC-grade water is recommended) to the volumetric flask.

-

Facilitating Dissolution:

-

Vortexing: Gently swirl the flask to wet the powder, then vortex the mixture for 30-60 seconds to aid in dissolution.

-

Sonication (if necessary): If the compound does not readily dissolve, place the volumetric flask in an ultrasonic bath for 5-10 minutes. Monitor the solution to ensure it does not become excessively warm, which could potentially lead to degradation.

-

-

Bringing to Final Volume: Once the solid is completely dissolved, allow the solution to return to room temperature. Carefully add the solvent to the volumetric flask until the meniscus reaches the calibration mark.

-

Homogenization: Cap the flask and invert it several times (at least 10-15 inversions) to ensure a homogenous solution.

-

Filtration: Prior to injection into the HPLC system, filter the solution through a 0.22 µm or 0.45 µm syringe filter to remove any particulate matter that could damage the column or instrument.

Workflow Diagram

Sources

alpha-aminoisobutyric acid hydrochloride in peptidomimetic drug design

Application Note: Strategic Incorporation of -Aminoisobutyric Acid (Aib) Hydrochloride in Peptidomimetic Drug Design

Abstract

The incorporation of non-proteinogenic amino acids is a cornerstone of modern peptidomimetic design. Among these,

Mechanistic Rationale: The "Helix Promoter" Effect

The Thorpe-Ingold Effect & Conformational Restriction

Aib is achiral and contains a gem-dimethyl group at the

-

Ramachandran Constraints: The gem-dimethyl group severely restricts rotation around the

( -

Helical Induction: This restriction forces the peptide backbone into a narrow region of the Ramachandran plot characteristic of right-handed or left-handed helices (

). -

Helix Type:

-

Short Peptides (<8 residues): Aib strongly promotes the

-helix (tighter winding, -

Longer Peptides (>10 residues): The structure often transitions to a standard

-helix (

-

Proteolytic Shielding

The steric bulk of Aib prevents peptidases (e.g., DPP-4, Trypsin) from accessing the peptide bond. In GLP-1 agonists, replacing Alanine at position 8 with Aib renders the N-terminus resistant to dipeptidyl peptidase-4 (DPP-4), extending the half-life from minutes to days (see Case Study).

Visualization: Aib-Induced Folding Pathway

Figure 1: Mechanistic flow illustrating how Aib insertion forces helical folding and confers enzymatic resistance.

Experimental Protocols

Protocol A: Solid-Phase Peptide Synthesis (SPPS) with Aib-HCl

Challenge: Aib is sterically hindered, making coupling difficult. Furthermore, it is often supplied as the hydrochloride salt (

Reagents Required:

-

Fmoc-Aib-OH (or Aib-HCl for N-terminal capping)

-

Coupling Agents: HATU or PyAOP (Avoid standard HBTU/DIC for Aib-Aib junctions).

-

Base: DIEA (Diisopropylethylamine) or NMM (N-methylmorpholine).

-

Resin: ChemMatrix or Rink Amide (low loading recommended: 0.2–0.4 mmol/g).

Step-by-Step Workflow:

-

Resin Swelling: Swell resin in DMF for 30 min.

-

Fmoc Deprotection: Treat with 20% Piperidine/DMF (

min). Wash -

Activation & Neutralization (CRITICAL STEP):

-

Standard AA: 1 eq AA : 0.95 eq HATU : 2 eq DIEA.

-

If using Aib-HCl salt: You must add extra base to neutralize the HCl.

-

Mix: 4 eq Aib-HCl + 3.9 eq HATU + 8 eq DIEA in DMF.

-

Note: The first 1 eq of base neutralizes the HCl; the remaining base activates the carboxylate.

-

-

Coupling:

-

Add activated mixture to resin.

-

Conditions: Shake for 2 hours at room temperature OR microwave at 75°C for 10 mins.

-

Double Coupling: Recommended for Aib-Aib or Aib-Pro junctions.

-

-

Monitoring:

-

Standard Kaiser test often yields false negatives due to steric bulk.

-

Validation: Use the Chloranil Test (sensitive for secondary amines) or perform a micro-cleavage and analyze by LC-MS.

-

-

Capping: Acetylate unreacted amines with Acetic Anhydride/Pyridine to prevent deletion sequences.

Protocol B: Proteolytic Stability Assay (DPP-4/Serum)

Objective: Quantify the stability enhancement provided by Aib.

-

Preparation: Dissolve purified peptide (1 mg/mL) in PBS (pH 7.4).

-

Enzyme Incubation:

-

Add DPP-4 enzyme (10 mU/mL) or 25% Human Serum.

-

Incubate at 37°C.

-

-

Sampling:

-

Aliquot 50

L at -

Quench: Add 50

L of 1% TFA in Acetonitrile (stops enzyme activity).

-

-

Analysis:

-

Inject onto RP-HPLC (C18 column).

-

Calculate % remaining peptide based on Area Under Curve (AUC) relative to

.

-

Data Presentation & Comparison

Coupling Efficiency for Difficult Junctions

Comparison of coupling reagents for the sterically demanding Aib-Aib bond formation.

| Coupling Reagent | Reaction Time | Temp | Yield (HPLC) | Notes |

| DIC / HOBt | 12 hours | 25°C | < 40% | Inefficient for sterically hindered amines. |

| HBTU / DIEA | 4 hours | 25°C | 65% | Moderate; significant deletion sequences observed. |

| HATU / HOAt | 2 hours | 25°C | 92% | Gold standard for hindered couplings. |

| PyAOP / DIEA | 1 hour | 50°C | 98% | Excellent for Aib-rich sequences (Peptaibols). |

Visualization: SPPS Workflow for Aib-HCl

Figure 2: SPPS workflow highlighting the critical neutralization of Aib-HCl prior to activation.

Case Study: Semaglutide (GLP-1 Agonist)[4][5]

Context: Native GLP-1 has a half-life of ~2 minutes due to cleavage by DPP-4 at the Ala8 position. Design Strategy:

-

Substitution: Ala8

Aib8. -

Result: The gem-dimethyl group of Aib creates a steric shield. DPP-4 cannot accommodate the bulky Aib residue in its active site S1 pocket.

-

Outcome: Half-life extended to ~1 week (in combination with fatty acid acylation), allowing once-weekly dosing.

Validation: In comparative stability assays, the native fragment H-A-E-G... is cleaved >90% within 1 hour by DPP-4. The analog H-Aib-E-G... shows <5% degradation after 24 hours [1, 3].

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Low Coupling Yield | Incomplete neutralization of Aib-HCl salt. | Ensure DIEA equivalents = (Eq of Aib-HCl) + (Eq of HATU) + 1 excess. |